Ethyl 6-iodo-2-methyl-2H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-iodo-2-methyl-2H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-iodo-2-methyl-2H-indazole-3-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 2-methylindazole with iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position. The resulting iodinated indazole is then esterified with ethyl chloroformate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the iodine atom.
- Oxidation and reduction reactions produce various oxidized or reduced forms of the compound, which can be further utilized in synthetic chemistry.
Scientific Research Applications
Ethyl 6-iodo-2-methyl-2H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study the biological activity of indazole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 6-iodo-2-methyl-2H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and selectivity towards its molecular targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Ethyl 6-bromo-2-methyl-2H-indazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 6-chloro-2-methyl-2H-indazole-3-carboxylate: Contains a chlorine atom in place of iodine.
Ethyl 6-fluoro-2-methyl-2H-indazole-3-carboxylate: Features a fluorine atom instead of iodine.
Uniqueness: Ethyl 6-iodo-2-methyl-2H-indazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can enhance the compound’s interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C11H11IN2O2 |
---|---|
Molecular Weight |
330.12 g/mol |
IUPAC Name |
ethyl 6-iodo-2-methylindazole-3-carboxylate |
InChI |
InChI=1S/C11H11IN2O2/c1-3-16-11(15)10-8-5-4-7(12)6-9(8)13-14(10)2/h4-6H,3H2,1-2H3 |
InChI Key |
JLPXZYQEYJNJSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC2=NN1C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.